molecular formula C19H20ClN5 B11241146 4-chloro-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

4-chloro-N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

Cat. No.: B11241146
M. Wt: 353.8 g/mol
InChI Key: CLQJTBXDBLAINC-UHFFFAOYSA-N
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Description

4-CHLORO-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, a cyclopentyl group, and a chlorinated aniline moiety, making it a unique structure for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent coupling with the chlorinated aniline. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups into the aniline ring.

Scientific Research Applications

4-CHLORO-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-[1-(2-METHYLPHENYL)ETHYL]ANILINE: Similar structure but lacks the tetrazole ring.

    4-CHLORO-N-[1-(2-METHYLPHENYL)PROPYL]ANILINE: Similar structure with a different alkyl chain length.

Uniqueness

The presence of the tetrazole ring in 4-CHLORO-N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE provides unique chemical properties, such as enhanced binding affinity to biological targets and increased stability under various conditions .

Properties

Molecular Formula

C19H20ClN5

Molecular Weight

353.8 g/mol

IUPAC Name

4-chloro-N-[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline

InChI

InChI=1S/C19H20ClN5/c1-14-6-2-3-7-17(14)25-18(22-23-24-25)19(12-4-5-13-19)21-16-10-8-15(20)9-11-16/h2-3,6-11,21H,4-5,12-13H2,1H3

InChI Key

CLQJTBXDBLAINC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C3(CCCC3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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